Ethyl 5-(1-hydroxyethyl)-3-methyl-2,3-dihydrooxazole-4-carboxylate
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Overview
Description
Ethyl 5-(1-hydroxyethyl)-3-methyl-2,3-dihydrooxazole-4-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(1-hydroxyethyl)-3-methyl-2,3-dihydrooxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-methyl-2-oxobutanoate with hydroxylamine hydrochloride to form the oxazole ring. The reaction is usually carried out in the presence of a base such as sodium acetate and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(1-hydroxyethyl)-3-methyl-2,3-dihydrooxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxazole ring can be reduced to form a dihydrooxazole derivative using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dihydrooxazole derivative.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Ethyl 5-(1-hydroxyethyl)-3-methyl-2,3-dihydrooxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific properties, such as polymers or surfactants
Mechanism of Action
The mechanism of action of Ethyl 5-(1-hydroxyethyl)-3-methyl-2,3-dihydrooxazole-4-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The oxazole ring can also interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl 5-(1-hydroxyethyl)-3-methyl-2,3-dihydrooxazole-4-carboxylate can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents on the oxazole ring.
This compound: Differing in the position of the hydroxyethyl group.
This compound: Featuring different ester groups .
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.
Properties
Molecular Formula |
C9H15NO4 |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
ethyl 5-(1-hydroxyethyl)-3-methyl-2H-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H15NO4/c1-4-13-9(12)7-8(6(2)11)14-5-10(7)3/h6,11H,4-5H2,1-3H3 |
InChI Key |
QBKGMKWIYGSXPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OCN1C)C(C)O |
Origin of Product |
United States |
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